6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine, also known as this compound, is a useful research compound. Its molecular formula is C37H66N4O12 and its molecular weight is 758.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine (also referred to as Stearoyl-Muramyldipeptide) is a synthetic derivative of muramyl dipeptide, which is known for its immunomodulatory properties. This compound has garnered attention due to its potential biological activities, particularly in the field of immunology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

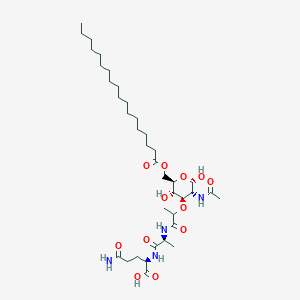

The chemical structure of this compound consists of a muramyl dipeptide backbone modified with a stearoyl group at the 6-O position. This modification enhances its lipophilicity, potentially influencing its biological activity and interaction with cellular membranes.

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory effects. It has been shown to activate immune responses, particularly through the stimulation of macrophages and dendritic cells. These immune cells play a crucial role in recognizing pathogens and initiating immune responses.

- Case Study : In a study involving murine models, administration of this compound resulted in increased production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating an enhanced immune response .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its mechanism is thought to involve disruption of bacterial cell wall synthesis due to its structural similarity to components found in bacterial peptidoglycan.

- Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Analgesic Properties

Another notable aspect of this compound is its analgesic activity. Research suggests that it may exert pain-relieving effects through modulation of NOD1 and NOD2 receptors, which are involved in inflammatory pain pathways.

- Study Findings : Analgesic effects were observed in animal models where the compound was administered prior to inducing inflammatory pain, leading to reduced pain sensitivity .

The biological activity of this compound is primarily attributed to its interaction with immune receptors such as NOD1 and NOD2. These receptors recognize bacterial components and activate downstream signaling pathways that lead to the production of cytokines and other inflammatory mediators.

- Biochemical Pathway : Upon binding to NOD receptors, the compound triggers the NF-kB pathway, resulting in enhanced expression of genes associated with inflammation and immune response.

科学研究应用

Immunotherapy Applications

Adjuvant in Vaccine Formulations

6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine functions as an effective adjuvant, enhancing immune responses to vaccines. By stimulating macrophages and other immune cells, it promotes the production of cytokines essential for robust immune reactions. Its structural similarity to natural muramyl peptides allows it to activate Toll-like receptors (TLRs), which play a crucial role in innate immunity.

Case Study: Enhanced Immune Response

Research has demonstrated that this compound significantly boosts the immune response against various pathogens. For instance, in cortisone-treated mice infected with Corynebacterium kutscheri, the administration of this compound restored impaired resistance to infection, highlighting its potential as an immunotherapeutic agent .

Cancer Treatment

Potential Antitumor Activity

The compound has been investigated for its potential anticancer properties. It has shown promise in modulating immune responses that can lead to tumor suppression. Studies suggest that it may enhance the effectiveness of other chemotherapeutic agents by improving the immune system's ability to target cancer cells .

Clinical Relevance

In a specific study involving patients with X-linked inhibitor of apoptosis deficiency, functional assays indicated that stimulation with muramyl dipeptides, including this compound, resulted in significantly reduced tumor necrosis factor production in monocytes. This finding emphasizes its relevance in cancer diagnostics and treatment strategies targeting immune dysregulation .

Research Tool

Model Compound for Immunological Studies

this compound serves as a model compound in immunological research. Its interactions with various immune cell receptors provide insights into the mechanisms of immune activation and regulation. The compound's ability to enhance phagocytic activity in macrophages is particularly noteworthy, as it aids researchers in understanding how modifications in acyl chain length affect immunological properties .

常见问题

Basic Research Questions

Q. What synthetic methodologies are used to prepare 6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine?

- Methodological Answer : The compound is synthesized via a multi-step process starting with the parent molecule, N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP). Acylation at the 6-O position is achieved using stearoyl chloride under controlled conditions. Key steps include hydroxyl group protection (e.g., tetrahydropyranyl) to prevent side reactions and deprotection post-acylation. Characterization involves FAB-MS for molecular weight confirmation and 2D-COSY NMR to resolve stereochemical ambiguities .

Q. What in vivo models are used to assess its immunoadjuvant activity?

- Methodological Answer : Murine models infected with Klebsiella pneumoniae are standard. Resistance to infection is quantified via survival rates and bacterial load reduction. The compound is administered via oral, subcutaneous, or intravenous routes, with post-challenge efficacy noted even 24 hours after infection. Controls include untreated mice and analogs lacking the stearoyl group .

Q. How is structural purity validated for this compound?

- Methodological Answer : Analytical protocols combine TLC (≥98% purity), ¹H-NMR for functional group verification, and comparison with reference standards. Contaminants like incompletely deprotected intermediates (e.g., 10 in ) are identified via discrepancies in spectral peaks .

Advanced Research Questions

Q. How does lipophilicity from the stearoyl group influence adjuvant activity?

- Methodological Answer : Lipophilicity enhances membrane interaction and bioavailability. In SAR studies, 6-O-acyl analogs with C18 (stearoyl) chains show optimal activity compared to shorter chains (e.g., lauroyl, C12). This is attributed to improved lymphatic system uptake and prolonged half-life. However, excessive lipophilicity (e.g., docosanoyl, C22) reduces solubility, limiting efficacy .

Q. Why do structurally similar analogs fail to enhance infection resistance despite adjuvant activity in saline?

- Methodological Answer : Seven analogs in showed adjuvant activity in vitro (e.g., cytokine induction) but no in vivo efficacy. Contradictions arise from differences in metabolic stability or inability to bind Toll-like receptor 2 (TLR2), a key pathway for innate immune activation. Functional assays (e.g., TLR2 knockout mice) are critical to resolve such discrepancies .

Q. What experimental designs address batch-to-batch variability in synthesis?

- Methodological Answer : Robust quality control includes:

- Stepwise monitoring : Intermediate purity checks via HPLC at each synthetic step.

- Isotopic labeling : ¹³C-labeled stearic acid tracks acylation efficiency.

- Bioactivity correlation : Adjuvant activity in murine splenocyte assays validates functional consistency .

Q. Critical Research Gaps

属性

IUPAC Name |

(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(octadecanoyloxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66N4O12/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30(44)51-23-28-32(45)33(31(37(50)53-28)40-26(4)42)52-25(3)35(47)39-24(2)34(46)41-27(36(48)49)21-22-29(38)43/h24-25,27-28,31-33,37,45,50H,5-23H2,1-4H3,(H2,38,43)(H,39,47)(H,40,42)(H,41,46)(H,48,49)/t24-,25?,27+,28+,31+,32+,33+,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIZBPAKZVZJTK-DPBOHRDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)NC(=O)C)OC(C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60398-08-5 |

Source

|

| Record name | 6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。